molecular formula C10H6O3S2 B12117885 5-(5-formylthiophen-2-yl)thiophene-2-carboxylic Acid

5-(5-formylthiophen-2-yl)thiophene-2-carboxylic Acid

Cat. No.: B12117885
M. Wt: 238.3 g/mol
InChI Key: CENUSKFLSKYNJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-formylthiophen-2-yl)thiophene-2-carboxylic acid: is an organic compound featuring a thiophene ring system with formyl and carboxylic acid functional groups. Thiophene derivatives are known for their significant roles in organic synthesis and material science due to their unique electronic properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-formylthiophen-2-yl)thiophene-2-carboxylic acid typically involves multi-step organic reactions starting from simpler thiophene derivatives. One common method includes the following steps:

    Bromination: Thiophene is brominated to form 2,5-dibromothiophene.

    Formylation: The dibromothiophene undergoes a formylation reaction using a formylating agent such as DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to introduce the formyl group.

    Carboxylation: The formylated thiophene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: 5-(5-carboxythiophen-2-yl)thiophene-2-carboxylic acid.

    Reduction: 5-(5-hydroxymethylthiophen-2-yl)thiophene-2-carboxylic acid.

    Substitution: Various halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(5-formylthiophen-2-yl)thiophene-2-carboxylic acid is used as an intermediate in the synthesis of more complex thiophene derivatives. It serves as a building block for the construction of conjugated polymers and organic semiconductors.

Biology

In biological research, thiophene derivatives are explored for their potential as bioactive molecules. They exhibit properties such as antimicrobial, anti-inflammatory, and anticancer activities.

Medicine

In medicine, thiophene-based compounds are investigated for their therapeutic potential. They are studied for their ability to interact with biological targets such as enzymes and receptors, making them candidates for drug development.

Industry

In the industrial sector, thiophene derivatives are used in the production of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). They are also employed as corrosion inhibitors and in the fabrication of organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 5-(5-formylthiophen-2-yl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-bromothiophen-2-yl)thiophene-2-carboxylic acid
  • 5-(5-methylthiophen-2-yl)thiophene-2-carboxylic acid
  • 5-(5-nitrothiophen-2-yl)thiophene-2-carboxylic acid

Uniqueness

5-(5-formylthiophen-2-yl)thiophene-2-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups on the thiophene ring. This dual functionality allows for diverse chemical modifications and applications. The formyl group provides a site for further functionalization, while the carboxylic acid group enhances solubility and reactivity.

By understanding the properties, synthesis, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C10H6O3S2

Molecular Weight

238.3 g/mol

IUPAC Name

5-(5-formylthiophen-2-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C10H6O3S2/c11-5-6-1-2-7(14-6)8-3-4-9(15-8)10(12)13/h1-5H,(H,12,13)

InChI Key

CENUSKFLSKYNJS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C2=CC=C(S2)C(=O)O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.